Journal Name:Progress in Energy and Combustion Science
Journal ISSN:0360-1285
IF:35.339
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/474/description#description
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:35
Publishing Cycle:Bimonthly
OA or Not:Not
Twin-Graphene: A Promising Anode Material for Lithium-Ion Batteries with Ultrahigh Specific Capacity
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.jpcc.3c01872
Lithium-ion batteries have long been the focus of energy storage. The potential application of carbon-derived structures as lithium-ion battery anodes was examined using the first-principles density functional theory approach. The results of our calculations revealed that the modified lattice constant, structure, and parameters are similar to those found in earlier research. It is worth noting that the twin-graphene double layer has several stable adsorption sites for lithium. Meanwhile, we discovered that the characteristics of semiconductors of pristine twin-graphene changed into metal properties after absorbing lithium. From climbing image nudged elastic band calculations, we got a medium diffusion barrier of 0.42 eV for lithium ion on twin-graphene, which denotes strong diffusivity. Therefore, it has an ultrahigh theoretical capacity of 3916 mAh/g, about 5 times that of graphene (744 mAh/g). Twin-graphene double-layer lithium-ion batteries have an average open circuit voltage of 0.32 V, which ensures long service life and quick charging in practical applications. The relatively good conductivity and stability of the twin-graphene double layer are further demonstrated throughout the charge–discharge operation. By reason for the foregoing, twin-graphene double layers will be excellent battery anodes that can be applied.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.jpcc.3c04087
Sub-1 cm–1 high-resolution broadband sum-frequency generation vibrational spectroscopy (HR-BB-SFG-VS) using synchronized picosecond and femtosecond lasers at 1 kHz was first reported over a decade ago, and many advantages of HR-BB-SFG-VS over the conventional BB-SFG-VS have been well-documented. A highly efficient and much lower-cost version of HR-BB-SFG-VS is needed for broader adoption of this powerful interface-specific spectroscopic technique. Here, we report the realization of such sub-1 cm–1 HR-BB-SFG-VS with a tunable repetition rate of around 100 kHz. Instead of synchronization of an additional expensive 90 ps laser for enough power to achieve high spectral resolution SFG measurement, a chirped volume Bragg grating (CVBG) is implemented with the second-harmonic band compression (SHBC) unit to generate an intense 90 ps laser pulse at 517 nm with a bandwidth of about 0.16 cm–1 from a 150 fs laser pulse at ∼1034 nm, with an efficiency of ∼26%. The effectiveness of this new SFG system is demonstrated through the SFG spectra obtained with a spectral resolution of 0.6 cm–1 and excellent line shape from the air/DMSO (dimethyl sulfoxide) aqueous solution interfaces and the air/water interface, without an apparent surface heating effect. This development provides much lower-cost and easy-to-implement powerful HR-BB-SFG-VS instrumentation for broad applications in structure and dynamics studies on illusive molecular surfaces and interfaces.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.jpcc.3c01973
We present the novel use of surface-enhanced Raman scattering spectroscopy to detect charge transfer in ferrocene/ferrocenium (Fc/Fc+) bound to an active electrode under electrochemical working conditions. Ferrocene has a 6-carbon linker with a thiol tether (6-(ferrocenyl)hexanethiol) and produces Fc/Fc+ couple voltammograms exhibiting charge transfer above 0.4 V versus Ag/AgCl. By observing in situ micro-Raman spectroscopy with a water immersion lens, we observe significant changes in the spectra that correspond to the charge state oxidation of ferrocenium (Fc+). In particular, the Fc+ state is characterized by the disappearance of the Cp-breathing mode (1104 cm–1 peak) and an 11-fold increase in the hexanethiol tail mode around 1072 cm–1. Raman spectra calculated by density functional theory exhibit predominant peaks that agree well with our experimental observations and indicate that the Fc → Fc+ transition is associated with a change in the orientation, which gives rise to dramatic changes in the Raman spectra.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-15 , DOI:
10.1021/acs.jpcc.3c04075
Despite the promising performance of Ru nanoparticles or nanoclusters on nanostructured TiO2 in photocatalytic and photothermal reactions, a mechanistic understanding of the photophysics is limited. The aim of this study is to uncover the nature of light-induced processes in Ru/TiO2 and the role of UV versus visible excitation by time-resolved photoluminescence (PL) spectroscopy. The PL at a 267 nm excitation is predominantly due to TiO2, with a minor contribution of the Ru nanoclusters. Relative to TiO2, the PL of Ru/TiO2 following a 267 nm excitation is significantly blue-shifted, and the bathochromic shift with time is smaller. We show by global analysis of the spectrotemporal PL behavior that for both TiO2 and Ru/TiO2 the bathochromic shift with time is likely caused by the diffusion of electrons from the TiO2 bulk toward the surface. During this directional motion, electrons may recombine (non)radiatively with relatively immobile hole polarons, causing the PL spectrum to red-shift with time following excitation. The blue-shifted PL spectra and smaller bathochromic shift with time for Ru/TiO2 relative to TiO2 indicate surface PL quenching, likely due to charge transfer from the TiO2 surface into the Ru nanoclusters. When deposited on SiO2 and excited at 532 nm, Ru shows a strong emission. The PL of Ru when deposited on TiO2 is completely quenched, demonstrating interfacial charge separation following photoexcitation of the Ru nanoclusters with a close to unity quantum yield. The nature of the charge-transfer phenomena is discussed, and the obtained insights indicate that Ru nanoclusters should be deposited on semiconducting supports to enable highly effective photo(thermal)catalysis.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.jpcc.3c02034
Developing highly efficient catalysts for the electrochemical CO2 reduction reaction (CO2RR) to valuable chemicals through a multi-electron reaction pathway remains a challenge, which usually faces the drawbacks of high overpotential and low selectivity. Here, we designed 1T′-MoSe2, -WS2, and -WSe2 (denoted as TM@MX2) catalysts doped with 75 kinds of transition metal (Sc, Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Zn, Zr, Nb, Mo, Ru, Rh, Pd, Ag, Hf, Ta, W, Re, Os, Ir, Pt, and Au) and investigated their CO2RR activity via first-principles screening. In our screening strategy, the stability, CO2 adsorption, activity, and selectivity were adopted for the indicators. Among the considered candidates, Ru@WS2 was selected as the optimal catalyst for deep CO2 reduction to methane with the limiting potential of −0.47 V. Particularly, we found that the introductions of transition metals generate completely different products from pristine VIB transition metal dichalcogenides during CO2RR. In addition, most TM@MX2 catalysts favor to form HCOOH whereas Ru@WS2, Mn@WS2, Cr@WS2, and Au@WSe2 prefer to generate CH4 as the final product. The present work will promote the explorations of VIB transition metal dichalcogenides in the area of reducing CO2 to CH4.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.jpcc.3c04124
Strong light–matter interaction enables significant modification of fundamental properties of coupled matter, such as chemical reaction rate, conductivity, and energy transfer, which is crucial for designing efficient light-emitting devices and low-threshold lasing. Strong photon–plasmon coupling in metallic photonic crystal slabs has been extensively exploited for band gap engineering, third-harmonic generation, and enhanced Faraday rotation. However, current research focuses on coupling the waveguide mode to the dipolar plasmon that is inherently lossy and has a small quality factor. This paper reports a metallic photonic crystal slab constructed by placing split nanoring dimer arrays onto an indium–tin–oxide (ITO) waveguide to excite dipolar and high-order waveguide–plasmon polaritons with large Rabi splitting. The dimer unit comprises two identical split nanorings and supports dipolar and high-order hybrid plasmons derived from structural symmetry breaking and plasmon hybridization. Arrangement of the dimer into arrays on the ITO slab creates a strong coupling channel for the hybrid plasmons and the waveguide mode to generate dipolar and high-order waveguide–plasmon polaritons with distinct anticrossing dispersions. The strong coupling effect remarkably modifies the plasmon oscillations by altering the directions and strength of their dipole moment. We used the strongly coupled plasmons with narrow spectral line shapes as a refractive index sensor and obtained the largest sensitivity of 250 nm·RIU–1 and a figure of merit of 11.62 RIU–1.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.jpcc.3c04126
In the visible range, 2D nanoplatelets (NPLs) have brought significant benefits compared to their 0D counterpart with an inherently anisotropic emission, a narrower photoluminescence (PL) signal, and new degrees of freedom to design heterostructures. Compared to the properties of cadmium chalcogenide NPLs in the visible, similar research is still mostly lacking in the infrared, in spite of existing synthetic paths to obtain narrow band gap semiconductors in 2D colloidal form. Here, we focus on 2D HgTe NPLs and show how their PL can be stabilized through the proper choice of surface chemistry. We then demonstrate two important steps toward bright infrared light emitting diodes (LEDs) which are (i) the coupling to a plasmonic grating to control the magnitude and spatial direction of the PL signal and (ii) the observation of electroluminescence at 1300 nm, which is near telecom wavelength.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jpcc.3c03815
Understanding the interplay between the kinetics and energetics of photophysical processes in perovskite–chromophore hybrid systems is crucial for realizing their potential in optoelectronics, photocatalysis, and light-harvesting applications. By combining steady-state optical characterizations and transient absorption spectroscopy, we have investigated the mechanism of interfacial charge transfer (CT) between colloidal CsPbBr3 nanoplatelets (NPLs) and surface-anchored perylene derivatives and have explored the possibility of controlling the CT rate by tuning the driving force. The CT driving force was tuned systematically by attaching acceptors with different electron affinities and by varying the bandgap of NPLs via thickness-controlled quantum confinement. Our data show that the charge-separated state is formed by selectively exciting either the electron donors or acceptors in the same system. Upon exciting attached acceptors, hole transfer from perylene derivatives to CsPbBr3 NPLs takes place on a picosecond time scale, showing an energetic behavior in line with the Marcus normal regime. Interestingly, such energetic behavior is absent upon exciting the electron donor, suggesting that the dominant CT mechanism is energy transfer followed by ultrafast hole transfer. Our findings not only elucidate the photophysics of perovskite–molecule systems but also provide guidelines for tailoring such hybrid systems for specific applications.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.jpcc.3c03631
The electrochemical conversion of N2/CO2 into ammonia and fuel is crucial for realizing a carbon-neutral cycle, and the key to achieving highly efficient and long-term stable catalysts lies in the modulation of the electronic structures of active sites. Herein, by performing first-principles calculations, a novel heterostructure construction approach is proposed based on two-dimensional h-WO3/ZrGe2P4 hetero-bilayers as an effective bifunctional catalyst for N2 and CO2 reduction. Tensile and compressive strains are applied along the horizontal plane, thereby modulating the electronic-filled properties of reaction sites, enhancing catalytic performance. Additionally, driven by the work function differences between the two layers, electrons can spontaneously transfer from the ZrGe2P4 to the h-WO3 layer, facilitating reduction reactions. Notably, the catalytic activity can be further enhanced by the synergistic modulation of the 2D h-WO3 thickness and the added strains. The single-layer h-WO3/ZrGe2P4 under the −3% compressive strain presents the lowest limiting potentials for N2 and CO2 reduction reactions of −0.12 and −0.47 V, respectively. Moreover, the d-band center of the W active site shifts to lower energy levels under compressive strains, signifying superior catalytic performance. Foreseeably, these findings provide a pioneering design strategy for developing novel bifunctional electrocatalysts for N2 and CO2 reduction.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.jpcc.3c02037
We report on a macroscopic study on the behavior of spillover H atoms using carbon black-supported Pt nanoparticles (CB/Pt) and various organic compounds adsorbed by microporous activated carbon (AC). The organic compound-adsorbed ACs are mixed with CB/Pt, and the mixtures are exposed to H2 at 25 °C. Therein, H2 molecules dissociatively adsorb onto the Pt nanoparticles, and H atoms spill over from the Pt nanoparticles to the CB particles. Subsequently, the H atoms undergo secondary spillover from the CB to the AC particles and diffuse inside the organic compound-filled micropores of the AC. From the results obtained, at least 1430 H atoms spill over from one Pt nanoparticle per second (5.15 million H atoms in 1 h). The spillover H atoms readily react with the unconjugated C═C groups inside the AC pores. The H atoms also react with C═O groups; however, the reactivities of the C═C and C═O groups are significantly decreased by extending the π-conjugation system. Meanwhile, H atoms do not react with many other oxygen-containing functional groups or polycyclic aromatic hydrocarbons. These results suggest that hydrogen storage capacities using hydrogen spillover may be overestimated by the irreversible reactions of spillover H atoms with the aforementioned functional groups when using chemically treated carbon-based materials (e.g., graphene oxide), owing to the existence of many functional groups.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | ENERGY & FUELS 能源与燃料1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.80 | 161 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.evise.com/evise/faces/pages/navigation/NavController.jspx?JRNL_ACR=PECS
- Submission Guidelines
- https://www.elsevier.com/journals/progress-in-energy-and-combustion-science/0360-1285/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/progress-in-energy-and-combustion-science/0360-1285/guide-for-authors
- Collection Carrier
- Reviews articles Perspectives